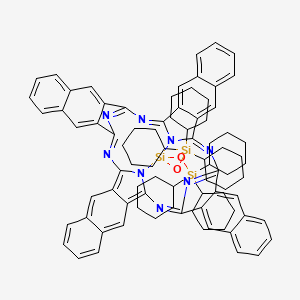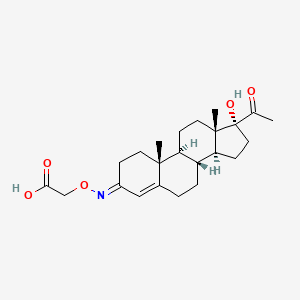
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine is a deuterated derivative of a tryptamine compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
The synthesis of 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, often using deuterated solvents or reagents.
Methoxylation and Phenylmethoxylation: The methoxy and phenylmethoxy groups are introduced through standard etherification reactions.
Final Assembly: The final step involves coupling the indole derivative with an appropriate amine to form the ethanamine structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a labeled standard in mass spectrometry for the quantification of related compounds.
Biology: It serves as a tool for studying metabolic pathways and enzyme kinetics, particularly in the context of deuterium isotope effects.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active molecules.
Industry: It is used in the development of new materials and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine include:
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A psychotomimetic tryptamine derivative with similar structural features.
1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethylamine: A deuterated analog with a simpler structure lacking the phenylmethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which can alter its chemical and biological properties compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2O2/c1-21-17-9-15-14(7-8-19)11-20-16(15)10-18(17)22-12-13-5-3-2-4-6-13/h2-6,9-11,20H,7-8,12,19H2,1H3/i7D2,8D2 |
Clé InChI |
WAWUMYABRYFMPW-OSEHSPPNSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)C([2H])([2H])N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CN2)CCN)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


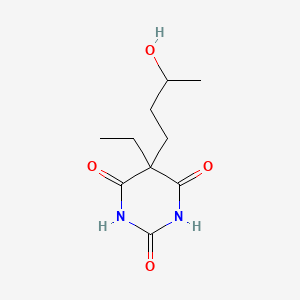
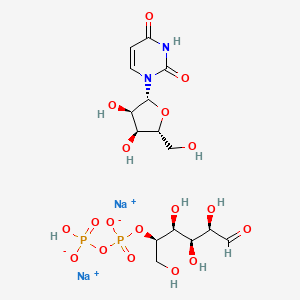
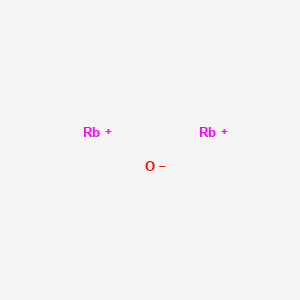
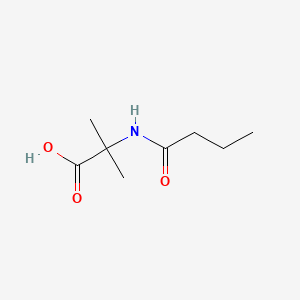
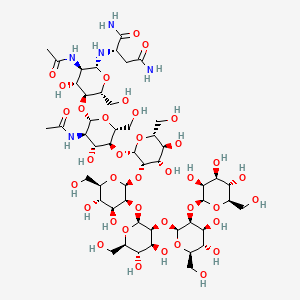


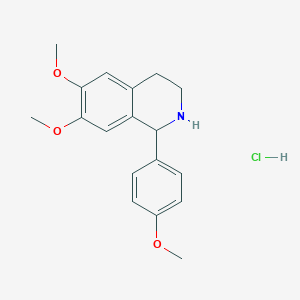
![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)
![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)
